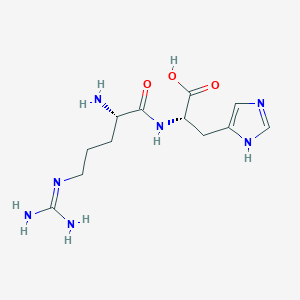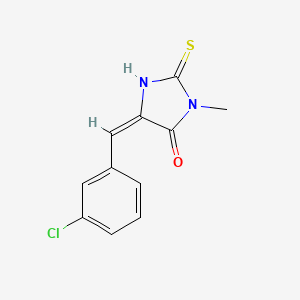![molecular formula C7H16Cl2N2 B12939950 (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a spirocyclic amine, which means it contains a unique spiro structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a chloroethyl compound and a dihydropyrazolone derivative, followed by cyclization to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted spirocyclic amines.
Applications De Recherche Scientifique
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride: This compound is a stereoisomer of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride and has similar chemical properties but may exhibit different biological activities.
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: This compound shares the spirocyclic structure but has different functional groups, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride lies in its specific spirocyclic structure and the presence of the methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C7H16Cl2N2 |
|---|---|
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
(7R)-7-methyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6(8)4-9-5-7(6)2-3-7;;/h9H,2-5,8H2,1H3;2*1H/t6-;;/m0../s1 |
Clé InChI |
BVLDJMARULEEGX-ILKKLZGPSA-N |
SMILES isomérique |
C[C@@]1(CNCC12CC2)N.Cl.Cl |
SMILES canonique |
CC1(CNCC12CC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



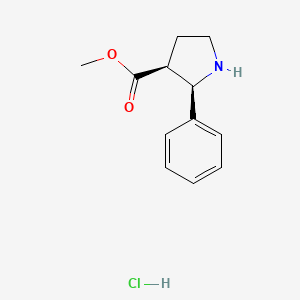
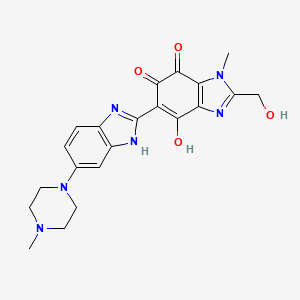
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
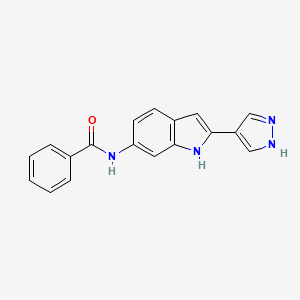

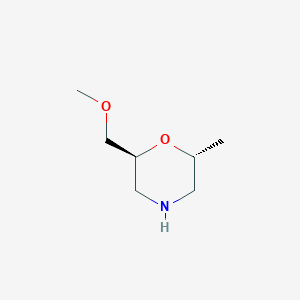

![Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12939915.png)
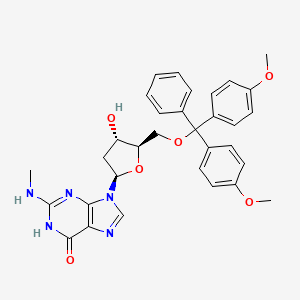

![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
